molecular formula C9H18N2O3 B2496052 tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate CAS No. 144332-55-8

tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate

Cat. No.: B2496052
CAS No.: 144332-55-8
M. Wt: 202.254
InChI Key: YAEVBBFDWLDDSI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-butyl N-methyl-N-[(methylcarbamoyl)methyl]carbamate (CAS: Not explicitly provided) is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group, a methyl substituent on the nitrogen, and a methylcarbamoyl-methyl side chain. Its molecular formula is inferred as C₁₀H₁₉N₂O₃, with a molecular weight of approximately 215.27 g/mol (estimated from analogs in ). This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting molecules .

For example, tert-butyl methyl(2-oxoethyl)carbamate () is prepared using Dess-Martin periodinane oxidation, a method that could be adapted for similar structures. The Boc group is widely used to protect amines during multi-step syntheses, as seen in macrocyclic kinase inhibitors () and imidazoline derivatives ().

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(methylamino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11(5)6-7(12)10-4/h6H2,1-5H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEVBBFDWLDDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve efficient production. The reaction mixture is then purified using standard techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Isoindolinone Ring

The 1-oxo-isoindolinone system participates in:

  • Electrophilic aromatic substitution : Bromination or nitration at positions activated by the electron-withdrawing carbonyl group.

  • Ring-opening reactions : Hydrolysis under acidic conditions yields phthalic acid derivatives .

4-Cyanophenyl Group

  • Hydrolysis : Conversion to a carboxylic acid via acidic or basic conditions:
    Ar–CNH₃O⁺/ΔAr–COOH\text{Ar–CN} \xrightarrow{\text{H₃O⁺/Δ}} \text{Ar–COOH}

  • Reduction : Catalytic hydrogenation (H₂/Pd) forms a primary amine:
    Ar–CNH₂/PdAr–CH₂NH₂\text{Ar–CN} \xrightarrow{\text{H₂/Pd}} \text{Ar–CH₂NH₂}

Propanoic Acid Moiety

  • Esterification : Reacts with alcohols (R–OH) under acid catalysis:
    –COOH+R–OHH⁺–COOR+H₂O\text{–COOH} + \text{R–OH} \xrightarrow{\text{H⁺}} \text{–COOR} + \text{H₂O}

  • Amide formation : Coupling with amines via EDC/HOBt activation .

Metal Complexation

The carboxylic acid and isoindolinone carbonyl groups act as bidentate ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming stable complexes. Such interactions are critical in medicinal chemistry for modulating bioactivity .

Enzyme Inhibition

Structural analogs demonstrate inhibition of tumor necrosis factor (TNF-α) and carboxypeptidase U (CPU), with the cyanophenyl group enhancing target binding affinity .

Comparative Reactivity with Analogues

Modification Site Reaction Effect on Reactivity
Cyanophenyl → MethoxyphenylElectrophilic substitutionIncreased electron density slows nitration
Propanoic acid → PropanamideNucleophilic acyl substitutionEnhanced stability in biological systems

Stability and Degradation Pathways

  • Thermal decomposition : Degrades above 180°C, releasing CO₂ and forming isoindole derivatives .

  • Photolytic cleavage : UV exposure induces C–N bond cleavage in the isoindolinone ring.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • The compound is being investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting acetylcholinesterase, which is critical in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Activity :
    • Studies have indicated that tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate exhibits antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, showing significant inhibition of growth.
  • Neuroprotective Effects :
    • Research has demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. In vitro studies have shown reduced levels of inflammatory markers in astrocytes exposed to neurotoxic agents.

Agricultural Science

  • Pesticide Development :
    • The compound's structure allows it to function as a precursor for the synthesis of novel pesticides. Its derivatives have been explored for their efficacy against agricultural pests, providing an alternative to traditional pesticides with lower environmental impact .
  • Bioremediation :
    • Due to its ability to degrade certain pollutants, this compound is being studied for its potential use in bioremediation strategies to clean up contaminated soils and water bodies .

Environmental Impact

  • Degradation Studies :
    • Research indicates that this compound can be hydrolyzed under specific environmental conditions, leading to the formation of less toxic metabolites. This property is crucial for assessing the environmental fate of carbamate pesticides and their impact on ecosystems .
  • Microbial Interactions :
    • The compound has been shown to interact with microbial populations in soil, influencing the degradation rates of other contaminants and enhancing soil health through microbial activity stimulation .

Table 1: Comparative Biological Activities

CompoundActivity TypeTarget Organism/PathwayReference
This compoundAntimicrobialE. coli, S. aureus
This compoundNeuroprotectionAstrocytes
Derivative XPesticide EfficacyAphids

Case Study 1: Neuroprotective Effects

A study conducted on the effects of this compound on neuronal cells demonstrated significant reduction in cell death rates when exposed to amyloid beta peptides, suggesting a potential role in neuroprotection against Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including resistant strains of E. coli and S. aureus, where it exhibited strong inhibitory effects at low concentrations, highlighting its potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, making it useful in peptide synthesis and other applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl carbamate scaffold is versatile, with modifications impacting physicochemical properties and biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
tert-butyl N-methyl-N-[(methylcarbamoyl)methyl]carbamate C₁₀H₁₉N₂O₃ ~215.27 Methyl, methylcarbamoylmethyl Discontinued (stability/synthesis challenges inferred)
tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate C₁₁H₂₁N₂O₃ ~229.29 Ethyl, methylcarbamoylmethyl Enhanced lipophilicity due to ethyl group
tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate C₁₁H₂₄N₂O₂ 216.32 Methyl, 4-(methylamino)butyl Improved solubility from polar amino group
tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate C₁₅H₂₁N₂O₅S 357.40 Methanesulfonylphenyl Aromatic sulfonyl group may enhance binding affinity
tert-butyl methyl(2-((3-(4-(methylcarbamoyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)carbamate C₂₄H₂₉N₆O₃ 424.5 Imidazo-pyridazinyl, methylcarbamoylphenyl Moderate kinase inhibition activity (**)
Key Observations:

The methanesulfonylphenyl derivative () introduces aromaticity and polarity, likely enhancing target binding through π-π interactions .

Biological Activity :

  • Compounds with imidazo-pyridazine moieties () show moderate kinase inhibition (**), whereas analogs with pyrrolidinyl groups (e.g., ) may exhibit higher specificity due to conformational rigidity .

Synthetic Viability: The discontinuation of this compound () contrasts with the commercial availability of analogs like tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate (), suggesting challenges in scalability or stability for the former .

Functional Group Impact on Reactivity and Stability

  • Boc Protection : The tert-butoxycarbonyl group in all analogs provides temporary amine protection, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) .
  • Carbamoyl vs.

Case Study: Kinase Inhibitor Derivatives

highlights tert-butyl carbamates with imidazo-pyridazine cores. For instance:

  • tert-butyl methyl(2-((3-phenylimidazo[1,2-b]pyridazin-6-yl)amino)ethyl)carbamate (MW: 367.4 g/mol) shows ** activity, while the pyridinyl analog (MW: 368.4 g/mol) has similar efficacy.

Biological Activity

Tert-butyl n-methyl-n-[(methylcarbamoyl)methyl]carbamate is a compound belonging to the class of N-methyl carbamates, which are widely recognized for their biological activities, particularly as insecticides and potential therapeutic agents. This article delves into the biological activity of this compound, focusing on its metabolic effects, anticholinesterase activity, and implications for environmental health.

Chemical Structure and Properties

The chemical structure of this compound can be denoted as follows:

  • Chemical Formula : C10_{10}H18_{18}N2_2O3_3
  • Molecular Weight : 202.26 g/mol

This compound features a tert-butyl group, a methyl group, and a carbamate moiety, which are significant for its biological interactions.

Metabolic Activity

Recent studies have highlighted the metabolic pathways of N-methyl carbamates, including this compound. The metabolism of these compounds often involves enzymatic processes that lead to various metabolites, influencing their biological activity.

  • Metabolism in Mammals and Insects : Research indicates that the metabolism of similar carbamates involves hydroxylation and N-demethylation processes. For instance, studies on m-tert-butylphenyl N-methylcarbamate demonstrated significant species variation in metabolic outcomes, suggesting differing enzymatic pathways across species .
  • Hepatic Effects : In a mouse model exposed to methomyl (a related N-methyl carbamate), disruptions in hepatic xenobiotic metabolism were observed, leading to increased hepatic steatosis without causing direct liver injury. This suggests that similar compounds may affect liver function by altering metabolic pathways .

Anticholinesterase Activity

One of the notable biological activities of this compound is its potential anticholinesterase action, which is critical for its use as an insecticide.

  • Mechanism of Action : The compound acts by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged neurotransmission and ultimately affecting insect behavior and survival.
  • Comparative Activity : Studies have shown that related compounds exhibit varying degrees of AChE inhibition. For example, methomyl's Z isomer was found to be significantly more potent than its E isomer, with anticholinesterase activity reported to be up to 100 times greater .

Environmental and Health Implications

The biological activity of this compound raises concerns regarding its environmental impact and potential health risks.

  • Endocrine Disruption : Similar N-methyl carbamates have been implicated as endocrine disruptors, affecting metabolic health and potentially leading to conditions such as toxicant-associated steatotic liver disease (TASLD) .
  • Pesticide Residue Concerns : As with many pesticides, residues from this compound can persist in the environment, posing risks to non-target organisms and human health through food chain accumulation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Metabolic PathwaysHydroxylation and N-demethylation observed in various species; significant interspecies variation
AnticholinesteraseInhibition potency varies; Z isomer shows 100x greater activity than E isomer
Hepatic EffectsDisruption of xenobiotic metabolism leading to hepatic steatosis without direct injury
Endocrine DisruptionPotential effects on metabolic health; increased liver fat content in exposed models

Q & A

Q. What are the standard synthetic routes for tert-butyl N-methyl-N-[(methylcarbamoyl)methyl]carbamate, and what factors influence reaction yield and purity?

The synthesis typically involves reacting tert-butyl carbamate with functionalized amines or chlorides under basic conditions. For example, tert-butyl carbamate may react with methylcarbamoylmethyl chloride in the presence of a base like triethylamine. Solvent choice (e.g., dichloromethane or ethanol), temperature control (20–40°C), and stoichiometric ratios are critical for optimizing yield and purity. Side reactions, such as over-alkylation, can be minimized by slow reagent addition and inert atmosphere use .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the tert-butyl group (δ ~1.2 ppm) and carbamate functionality. Infrared (IR) spectroscopy confirms carbonyl stretching vibrations (1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) or LC-MS further validate molecular weight and purity. Purity should also be assessed via HPLC with UV detection .

Q. What are the primary research applications of this compound in medicinal chemistry and biological studies?

This compound serves as a versatile intermediate in drug development, particularly for synthesizing enzyme inhibitors or receptor modulators. Its carbamate group enables selective protection of amines during multi-step syntheses. In biological studies, it has been used to probe enzyme-substrate interactions (e.g., proteases) due to its hydrolytic stability under physiological conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

Side reactions (e.g., carbamate hydrolysis or undesired alkylation) are minimized by:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity while reducing hydrolysis.
  • Temperature control : Maintaining sub-ambient temperatures (−10 to 0°C) suppresses exothermic side reactions.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve regioselectivity.
    Post-reaction quenching with aqueous washes (e.g., NaHCO₃) removes acidic byproducts .

Q. When encountering contradictory data in biological assays, what methodological approaches resolve discrepancies?

Contradictory results (e.g., variable IC₅₀ values) require:

  • Orthogonal assays : Combine enzymatic inhibition data with cellular activity assays (e.g., Western blotting for downstream target modulation).
  • Dose-response validation : Test multiple concentrations to rule out assay-specific artifacts.
  • Structural analogs : Compare activity trends across derivatives to identify critical functional groups. Computational docking (e.g., AutoDock Vina) can predict binding modes and rationalize discrepancies .

Q. What computational strategies predict the interaction of this compound with enzymatic targets?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations assess binding affinity and stability. Docking protocols (e.g., Glide or GOLD) prioritize poses with hydrogen bonding to catalytic residues (e.g., serine in proteases). Quantum mechanics/molecular mechanics (QM/MM) models elucidate reaction mechanisms, such as carbamate hydrolysis in active sites .

Q. How should researchers approach structure-activity relationship (SAR) studies when structural analogs yield conflicting activities?

  • Systematic substitution : Replace the tert-butyl group with smaller substituents (e.g., methyl) to evaluate steric effects.
  • Functional group swaps : Substitute the methylcarbamoyl group with urea or thiourea to assess hydrogen-bonding contributions.
  • In vitro/in silico integration : Use MD simulations to correlate conformational flexibility with experimental IC₅₀ values. Cross-validate findings with X-ray crystallography of enzyme-inhibitor complexes .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Flash chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for baseline separation.
  • Crystallization : Use tert-butyl methyl ether (MTBE) or ethanol/water mixtures to isolate high-purity crystals.
  • HPLC : Reverse-phase C18 columns resolve polar byproducts. Monitor purity via UV absorption at 254 nm .

Data Contradiction and Resolution

Q. How can researchers address inconsistencies in spectroscopic data during structural characterization?

  • Deuterated solvent effects : Confirm NMR peak assignments using DMSO-d₆ vs. CDCl₃ to detect solvent-induced shifts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity.
  • Isotopic labeling : Synthesize ¹³C-labeled derivatives to confirm carbonyl carbon assignments .

Q. What experimental controls are critical for ensuring reproducibility in biological assays?

  • Positive/Negative controls : Include known inhibitors (e.g., indomethacin for anti-inflammatory assays) and vehicle-only samples.
  • Batch-to-batch consistency : Validate compound purity and solubility across synthesis batches.
  • Enzymatic activity normalization : Use internal standards (e.g., β-galactosidase) to control for cell viability .

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